4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is 1S/C12H16ClNS.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride include a molecular weight of 310.2 g/mol. The compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives have been a focal point in synthetic organic chemistry due to their structural complexity and potential for diverse biological activities. For example, the synthesis of related sulfonamide derivatives has demonstrated potential antiviral activities, highlighting the importance of these compounds in developing new antiviral agents (Chen et al., 2010). Furthermore, research into novel synthesis routes for related compounds, such as ketamine, reveals efficient protocols that avoid the use of toxic substances, underscoring advancements in safer and more sustainable chemical synthesis processes (Zekri et al., 2020).
Biological Activities and Applications
Investigations into the biological activities of compounds structurally similar to 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride have led to the discovery of novel antimicrobial agents. A study on thieno[3,2-d]pyrimidines as new scaffolds revealed significant antimicrobial potency, suggesting the potential of these compounds in addressing resistant microbial strains (Hafez et al., 2016).
Material Science and Catalysis
In the realm of material science, the development of polymers incorporating sulfone groups has been reported. These polymers exhibit high thermal stability and solubility, demonstrating the versatility of sulfone-containing compounds in high-performance material applications (Mehdipour‐Ataei et al., 2005). Additionally, research on catalytic hydrodechlorination of chlorinated phenols over metal-immobilized catalysts presents an environmental application, showcasing the role of related compounds in water purification technologies (Fan et al., 2014).
Safety And Hazards
The safety information for 4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride includes several hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASBXMCKURGWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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